Filorexant

Vue d'ensemble

Description

Filorexant, également connu sous son nom de code de développement MK-6096, est un composé qui était en cours de développement par Merck pour le traitement de l'insomnie, de la dépression, de la neuropathie diabétique et de la migraine . Il fonctionne comme un antagoniste double des récepteurs de l'orexine OX1 et OX2, qui sont impliqués dans la régulation du sommeil et de l'éveil .

Méthodes De Préparation

La synthèse de Filorexant implique plusieurs étapes, en commençant par la préparation d'intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pipéridine : Le cycle pipéridine est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.

Introduction du groupe fluoropyridinyle :

Réactions de couplage : La dernière étape consiste à coupler les intermédiaires synthétisés pour former this compound.

Les méthodes de production industrielle du this compound impliqueraient le passage à l'échelle de ces voies de synthèse tout en garantissant la pureté et le rendement du produit final. Cela nécessiterait l'optimisation des conditions réactionnelles, telles que la température, la pression et l'utilisation de catalyseurs.

Analyse Des Réactions Chimiques

Filorexant subit diverses réactions chimiques, notamment :

Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine, conduisant à la formation de N-oxydes.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.

Substitution : Le groupe fluoropyridinyle peut subir des réactions de substitution nucléophile, où l'atome de fluor est remplacé par d'autres nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les alcools et les dérivés substitués de this compound .

Applications De Recherche Scientifique

Treatment of Insomnia

The primary application of filorexant is in the treatment of insomnia. Several key studies have evaluated its efficacy:

- Phase II Dose-Ranging Study : A pivotal study involved 324 patients with insomnia who received varying doses of this compound (2.5 mg, 5 mg, 10 mg, and 20 mg) over a four-week period. The results indicated significant improvements in sleep efficiency and reductions in wakefulness after sleep onset compared to placebo .

- Proof-of-Concept Trial : This trial assessed the safety and efficacy of a 10 mg dose of this compound. Although the primary endpoint related to depression showed no significant difference from placebo, secondary measures indicated that this compound could still offer benefits in sleep quality .

Sleep Architecture Modulation

This compound has been shown to alter sleep architecture positively:

- In preclinical studies, it increased both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep significantly .

- Clinical trials demonstrated that this compound improved sleep onset latency and total sleep time, indicating its effectiveness in enhancing overall sleep quality .

Safety and Tolerability

This compound has generally been well tolerated across various studies. Common adverse effects include somnolence and mild sedation, particularly at higher doses (above 10 mg) . Serious adverse events were rare and not directly attributed to the drug.

Comparative Efficacy

A comparative analysis of this compound against other treatments for insomnia reveals its unique profile:

- Unlike traditional benzodiazepines that may lead to dependency and residual effects, this compound offers a lower incidence of next-day residual effects due to its shorter half-life (approximately 3 to 6 hours) .

- Its mechanism as an orexin receptor antagonist provides a novel approach compared to other sedatives.

Summary of Clinical Findings

Mécanisme D'action

Filorexant exerts its effects by binding to and inhibiting the activity of orexin OX1 and OX2 receptors. These receptors are involved in the regulation of the sleep-wake cycle. By antagonizing these receptors, this compound promotes sleep and reduces wakefulness . The molecular targets of this compound include the orexin receptors, and the pathways involved are those related to the regulation of sleep and arousal .

Comparaison Avec Des Composés Similaires

Filorexant est similaire à d'autres antagonistes des récepteurs de l'orexine, tels que :

Suvorexant : Un autre antagoniste double des récepteurs de l'orexine développé par Merck.

SB649868 : Un composé avec un mécanisme d'action similaire, utilisé dans le traitement de l'insomnie.

L'unicité de this compound réside dans sa demi-vie d'élimination relativement courte de 3 à 6 heures, ce qui peut réduire le risque de somnolence le lendemain par rapport à d'autres composés .

Activité Biologique

Filorexant, also known as MK-6096, is a dual orexin receptor antagonist (DORA) that has garnered attention for its potential therapeutic applications in sleep disorders and mood regulation. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical trial findings, and implications for treatment.

This compound selectively antagonizes orexin receptors (OX1R and OX2R), which play a crucial role in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound promotes sleep and reduces wakefulness, making it a candidate for treating insomnia and related conditions .

Pharmacokinetics

This compound has a short half-life of approximately 3 to 6 hours, allowing for rapid onset of action and reduced next-day residual effects compared to other sleep medications . Its pharmacokinetic profile indicates higher bioavailability and faster receptor binding compared to other DORAs like almorexant .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively increases non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in animal models. For instance, administration of 100 mg/kg in mice resulted in a significant increase in NREM (+58.9%) and REM sleep (+122.2%) over a four-hour observation period . In male beagle dogs, a lower dose of 3 mg/kg also showed reduced wake time and enhanced sleep stages .

Insomnia Treatment

A Phase II dose-ranging study evaluated the efficacy of this compound in treating primary insomnia. The study included 324 patients who received doses of 2.5 mg, 5 mg, 10 mg, or 20 mg. Results indicated that all doses significantly improved sleep efficiency compared to placebo, with the higher doses (10 mg and 20 mg) showing enhanced effects on sleep onset latency .

| Dose (mg) | Sleep Efficiency Improvement (%) | Wake After Sleep Onset (WASO) Reduction (minutes) |

|---|---|---|

| 2.5 | Significant vs. placebo | Significant vs. placebo |

| 5 | Significant vs. placebo | Significant vs. placebo |

| 10 | Significant vs. placebo | Significant vs. placebo |

| 20 | Significant vs. placebo | Significant vs. placebo |

Major Depressive Disorder

This compound was also investigated as an adjunct treatment for patients with major depressive disorder (MDD). A proof-of-concept trial found no significant difference in depression scores between this compound and placebo groups after six weeks of treatment . Despite initial hypotheses suggesting potential benefits due to the involvement of orexin pathways in mood regulation, the results indicated that this compound did not significantly alleviate depressive symptoms.

| Treatment Group | Change in MADRS Score (Week 6) | Remission Rate (%) |

|---|---|---|

| This compound | -0.7 | 21.4 |

| Placebo | -0.7 | 9.8 |

Safety Profile

This compound was generally well tolerated across studies, with common adverse events including somnolence and headache . The incidence of serious adverse events was low, indicating a favorable safety profile for short-term use.

Propriétés

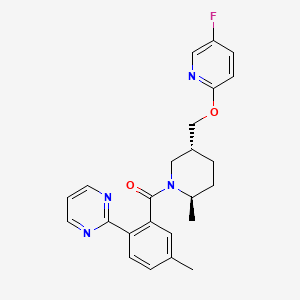

IUPAC Name |

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDWHQSDBWQLH-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148764 | |

| Record name | Filorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088991-73-4 | |

| Record name | MK 6096 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filorexant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.